Cas no 1805276-93-0 (2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)

2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2ClF5N2O2/c8-5-3(6(9)10)4(15(16)17)2(1-14-5)7(11,12)13/h1,6H
- InChIKey: XFZFXLAVPDPUSF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)F)C(=C(C=N1)C(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 295
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029050471-1g |
2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine |
1805276-93-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 関連文献
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2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridineに関する追加情報
Research Brief on 2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine (CAS: 1805276-93-0)
2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine (CAS: 1805276-93-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of agrochemical and pharmaceutical research due to its unique structural and chemical properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of herbicides and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its applications, synthesis methodologies, and biological activities.
The compound's structural features, including the presence of multiple fluorine atoms and a nitro group, contribute to its high reactivity and potential for diverse chemical modifications. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated its efficacy as a precursor in the synthesis of herbicidal agents targeting broadleaf weeds. The study reported that derivatives of this compound exhibited potent inhibition of acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis, with IC50 values in the nanomolar range.
In the pharmaceutical domain, researchers have investigated the antimicrobial properties of 2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine derivatives. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) highlighted its role in the design of novel antifungal agents. The study revealed that specific derivatives displayed broad-spectrum activity against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells. These findings underscore the compound's potential as a scaffold for developing next-generation antifungals.
Synthetic approaches to 2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine have also been refined in recent years. A 2023 Organic Process Research & Development article detailed a scalable, high-yield (85%) route involving the nitration of 2-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine, followed by purification via crystallization. This method addresses previous challenges related to regioselectivity and byproduct formation, making it more viable for industrial-scale production.
Despite these advancements, challenges remain in optimizing the compound's environmental profile. A 2024 Environmental Science & Technology study raised concerns about the persistence of certain fluorinated byproducts derived from its degradation. Researchers are now exploring greener synthetic pathways and biodegradable derivatives to mitigate these issues while retaining bioactivity.
In conclusion, 2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine (CAS: 1805276-93-0) represents a versatile building block with dual agrochemical and pharmaceutical applications. Ongoing research aims to expand its utility through structural optimization, improved synthetic methods, and enhanced environmental compatibility. Future studies should focus on structure-activity relationships to unlock its full potential in crop protection and antimicrobial therapy.
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